2,4-Dimethyl-3-fluorobenzaldehyde

Descripción

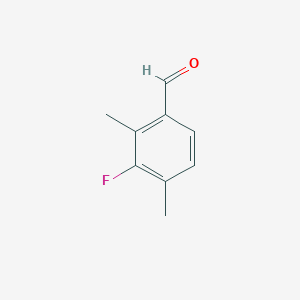

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYIONJXXXXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476368 | |

| Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363134-36-5 | |

| Record name | 3-Fluoro-2,4-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363134-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethyl 3 Fluorobenzaldehyde and Its Precursors

Regioselective Fluorination Approaches for Aryl Aldehydes

The precise introduction of a fluorine atom into an aryl aldehyde framework, such as in the synthesis of 2,4-Dimethyl-3-fluorobenzaldehyde, demands sophisticated regioselective strategies. The challenge lies in controlling the position of fluorination in the presence of multiple directing groups on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorobenzaldehyde Scaffolds

Nucleophilic aromatic substitution (SNAr) presents a pathway for the synthesis of fluorinated aromatic compounds by displacing a leaving group, typically a halide, with a fluoride (B91410) ion. google.com This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. google.comopenstax.org For the synthesis of this compound, a plausible precursor would be a 3-halo-2,4-dimethylbenzaldehyde (e.g., 3-chloro-2,4-dimethylbenzaldehyde).

A specific and widely utilized SNAr method is the Halogen-Exchange (Halex) reaction, where a chloride or bromide on the aromatic ring is substituted by fluoride. These reactions typically employ alkali metal fluorides like potassium fluoride (KF), often in polar aprotic solvents such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. googleapis.commasterorganicchemistry.com The efficiency of the Halex reaction can be significantly improved by using phase-transfer catalysts, such as crown ethers or quaternary phosphonium (B103445) salts, which enhance the solubility and nucleophilicity of the fluoride salt. googleapis.com

Research into the fluorination of various chlorobenzaldehydes demonstrates the feasibility of this approach, although yields and reaction conditions are highly substrate-dependent. For instance, the conversion of 2,4-dichlorobenzaldehyde (B42875) to 2,4-difluorobenzaldehyde (B74705) has been achieved using spray-dried potassium fluoride in the presence of tetraphenylphosphonium (B101447) bromide and 18-crown-6 (B118740) at high temperatures. googleapis.com

Table 1: Examples of Halogen-Exchange (Halex) Reactions for the Synthesis of Fluorobenzaldehyde Derivatives

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Chlorobenzaldehyde | KF | TPPB / PEG-DME / 3,4-Dichlorotoluene | 210 | 4-Fluorobenzaldehyde (B137897) | - |

| 2-Chlorobenzaldehyde | KF | TPPB / 18-crown-6 | 230 | 2-Fluorobenzaldehyde | 68 |

| 2,4-Dichlorobenzaldehyde | KF | TPPB / 18-crown-6 | 230 | 2,4-Difluorobenzaldehyde | - |

| 2,6-Dichlorobenzaldehyde | KF | Ph4PBr / Nitrobenzene | 160-190 | 2,6-Difluorobenzaldehyde | - |

Data sourced from patent literature and kinetic studies. googleapis.comyoutube.com TPPB: Tetraphenylphosphonium bromide; PEG-DME: Polyethylene glycol dimethyl ether.

Influence of Activating Groups and Reaction Conditions on SNAr Efficiency

The success of an SNAr reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. walisongo.ac.id Electron-withdrawing groups, such as the aldehyde (-CHO) group, activate the ring towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance, particularly when located ortho or para to the leaving group. openstax.org Conversely, electron-donating groups, like the two methyl (-CH₃) groups in the this compound backbone, deactivate the ring, making the substitution more challenging.

In the case of a 3-halo-2,4-dimethylbenzaldehyde precursor, the aldehyde group is meta to the leaving group at the C3 position, providing weaker activation compared to an ortho or para placement. walisongo.ac.id The two methyl groups at C2 and C4 further decrease the electrophilicity of the ring. Overcoming this deactivation requires carefully optimized reaction conditions, such as higher temperatures, the use of highly polar aprotic solvents (e.g., DMSO, DMF), and a suitable fluoride source and catalyst system. wikipedia.org The nature of the leaving group is also critical, with iodides and bromides being more readily displaced than chlorides. youtube.com

Electrophilic Fluorination Methods for Aromatic Systems

Electrophilic fluorination offers an alternative pathway, starting from an activated aromatic ring which attacks an electrophilic fluorine source ("F+"). acs.org This approach avoids the need for a pre-installed leaving group. For the synthesis of this compound, the starting material would be 2,4-dimethylbenzaldehyde.

The directing effects of the substituents are crucial for regioselectivity. The aldehyde group is a meta-director and deactivating, while the methyl groups are ortho- and para-directors and activating. In 2,4-dimethylbenzaldehyde, the positions are influenced as follows:

Position 3: ortho to the C2-methyl, meta to the aldehyde and C4-methyl.

Position 5: ortho to the C4-methyl, para to the C2-methyl.

Position 6: ortho to the aldehyde, meta to the C2-methyl.

The C5 position is the most electronically activated site for electrophilic attack due to the combined ortho and para directing effects of the two methyl groups. Therefore, achieving selective fluorination at the desired C3 position is challenging and may lead to a mixture of isomers, necessitating advanced directing group strategies or complex purification processes.

Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their stability and effectiveness. acs.orgnih.gov These reagents have been successfully applied to the fluorination of various aromatic and heterocyclic systems. nih.gov

Table 2: Examples of Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Structure | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Neutral, effective fluorinating agent for various nucleophiles. nih.gov |

| Selectfluor® | F-TEDA-BF₄ | [C₇H₁₄FN₂]²⁺ 2BF₄⁻ | Cationic, powerful and versatile electrophilic fluorine source. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Neutral reagent, gives good yields with aryl Grignard and aryllithium compounds. acs.org |

Formylation Techniques for Dimethyl-Substituted Fluoroarenes

An alternative synthetic strategy involves introducing the aldehyde group onto a pre-fluorinated aromatic scaffold. For the target molecule, this would entail the formylation of 1-fluoro-2,4-dimethylbenzene. chemicalbook.com In this precursor, the fluorine atom and the two methyl groups act as directing groups for the introduction of the formyl group. The fluorine atom is an ortho, para-director. The C3 position is ortho to both the fluorine (at C1) and the methyl group (at C2), but this position is sterically hindered, which can complicate formylation.

Palladium-Catalyzed Carbonylation and Reductive Carbonylation of Aryl Halides

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of aromatic aldehydes. These methods typically involve the reaction of an aryl halide (or triflate) with carbon monoxide in the presence of a palladium catalyst and a suitable reducing agent (for reductive carbonylation).

To synthesize this compound using this approach, a suitable precursor would be a 3-halo-1-fluoro-2,4-dimethylbenzene, for example, 3-bromo-1-fluoro-2,4-dimethylbenzene. The palladium catalyst facilitates the oxidative addition to the aryl-halide bond, followed by CO insertion and subsequent reduction to yield the aldehyde. A variety of hydride sources can be used, including silanes (e.g., Et₃SiH) or hydrogen gas. This methodology is known for its high functional group tolerance and generally mild reaction conditions.

Table 3: Overview of Palladium-Catalyzed Reductive Carbonylation of Aryl Halides

| Aryl Halide Substrate | Hydride Source | Catalyst System | Conditions | Product |

| Aryl Iodides | H₂ | RhI₃ / PPh₃ | 90°C, 10 bar (CO/H₂) | Aryl Aldehydes |

| Aryl Iodides | Formic Acid | Pd(OAc)₂ | Mild conditions | Aromatic Aldehydes |

| Aryl Bromides | Silanes | Palladium(0) | 120°C, 3 bar CO | Aromatic Aldehydes |

This table summarizes general findings from various studies on reductive carbonylation.

Desaturative Approaches from Saturated Precursors

The oxidation of a methyl group on an aromatic ring to an aldehyde, known as benzylic oxygenation, is a direct and appealing method for synthesizing aromatic aldehydes. nih.gov This desaturative approach starts from readily available and stable methylarene precursors. However, a significant challenge lies in preventing overoxidation to the corresponding carboxylic acid and achieving high chemoselectivity when multiple oxidizable sites are present. nih.govresearchgate.net

Traditional methods often rely on stoichiometric and sometimes hazardous oxidants like chromium trioxide or manganese dioxide. Modern methodologies have shifted towards catalytic systems that are more efficient and environmentally benign. An electrochemical approach offers a promising alternative, avoiding the need for chemical oxidants altogether. nih.gov For instance, the site-selective electrooxidation of methyl benzoheterocycles to aromatic acetals has been demonstrated, which can then be hydrolyzed to the desired aldehydes. nih.gov This method is particularly valuable for complex molecules where regioselectivity is a concern. nih.govresearchgate.net

Another advanced strategy involves aerobic oxidation, using molecular oxygen as the ultimate oxidant. nih.gov Catalyst systems based on N-hydroxyphthalimide (NHPI) in combination with a cobalt(II) salt in a fluorinated solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have shown high efficiency and selectivity for the conversion of methylarenes to benzaldehydes. nih.gov

| Precursor Example | Reagent/Catalyst System | Product | Key Features |

| 1-Fluoro-2,4-dimethylbenzene | Electrochemical oxidation | This compound | Avoids chemical oxidants, high site-selectivity. nih.gov |

| 1-Fluoro-2,4-dimethylbenzene | O2, NHPI, Co(OAc)2, HFIP | This compound | High conversion and selectivity, sustainable aerobic conditions. nih.gov |

This table presents hypothetical applications of the described methodologies to the synthesis of this compound, based on general principles of methylarene oxidation.

Direct C-H Activation and Functionalization for Aldehyde Synthesis

Direct C-H activation to introduce a formyl group is a highly atom-economical strategy for synthesizing aromatic aldehydes. This approach avoids the need for pre-functionalized starting materials, such as halogenated arenes. Formylation reactions functionalize a compound with a formyl group (-CH=O). wikipedia.org

For fluorine-containing aromatic compounds, direct formylation can be achieved using dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). researchgate.net The regioselectivity of this process is often directed by the electronic and steric nature of the substituents already present on the aromatic ring. In the case of a precursor like 1-fluoro-2,4-dimethylbenzene, the formylation would be directed to the position most activated by the existing groups. The investigation of formylations of various fluorine-containing aromatic compounds with dichloromethyl alkyl ethers has been a subject of study. nih.gov

Recent advancements in photoredox catalysis have also opened new avenues for direct C-H functionalization, including difluoromethylation of heterocycles, which highlights the ongoing development in this field. nih.gov While not a direct formylation, these methods showcase the power of modern catalysis to achieve selective C-H functionalization.

| Precursor | Formylating Agent/Catalyst | Product | Reaction Type |

| 1-Fluoro-2,4-dimethylbenzene | Dichloromethyl methyl ether / TiCl4 | This compound | Rieche formylation wikipedia.orgresearchgate.net |

| Benzene (B151609) | Carbon monoxide, Hydrochloric acid / Lewis Acid | Benzaldehyde (B42025) | Gattermann-Koch reaction wikipedia.org |

| Phenol (B47542) | Chloroform / Base | Salicylaldehyde | Reimer-Tiemann reaction wikipedia.org |

This table provides examples of formylation reactions, illustrating the principles that could be applied to the synthesis of this compound.

Chemo- and Regioselective Introduction of Methyl Groups into Fluoroaromatic Systems

The precise placement of methyl groups on a fluoroaromatic ring is crucial for constructing the this compound scaffold. The challenge lies in controlling the regioselectivity of the methylation reaction, as the fluorine atom and any existing functional groups will direct incoming electrophiles to specific positions.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the chemo- and regioselective introduction of methyl groups. For instance, a fluorinated aromatic halide or triflate can be coupled with a methylating agent like methylboronic acid or trimethylaluminum (B3029685) in the presence of a palladium or nickel catalyst. The choice of ligand on the metal catalyst can be tuned to achieve the desired regioselectivity.

While direct C-H methylation of fluoroaromatics is a developing area, strategies often rely on directing groups to achieve high regioselectivity. The development of chemo-, stereo-, and regioselective methods is a key focus in modern organic synthesis. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations for Aromatic Aldehydes

The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic aldehydes, aiming to reduce waste, improve energy efficiency, and utilize renewable resources.

Application of Continuous Flow Processes in Aldehyde Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of aromatic aldehydes. rsc.org These include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and easier scalability. rsc.org

Microreactor systems have been effectively used for various transformations relevant to aldehyde synthesis. For example, the direct oxidative amidation of aromatic aldehydes has been successfully performed in a continuous flow microreactor. rsc.org The selective photocatalytic conversion of aromatic alcohols to aldehydes has also been demonstrated in a microfluidic reactor, significantly reducing reaction times. researchgate.net The use of flow chemistry can lead to higher yields and selectivities compared to batch reactions. beilstein-journals.org

| Reaction Type | Key Advantage in Flow | Example System |

| Aldol Condensation | Improved mixing, reduced side reactions beilstein-journals.org | Micromixer reactor beilstein-journals.org |

| Oxidative Amidation | Mild conditions, short reaction time rsc.org | Microreactor with H2O2 rsc.org |

| Photocatalytic Oxidation | Process intensification, reduced reaction time researchgate.net | Microfluidic reactor researchgate.net |

Development of Selective Liquid-Phase Aerobic Oxidation Methodologies

The use of molecular oxygen from air as the primary oxidant in the liquid-phase synthesis of aromatic aldehydes is a cornerstone of green chemistry. This approach avoids the use of stoichiometric, often toxic and waste-generating, oxidizing agents.

Significant research has focused on developing catalyst systems that can efficiently and selectively activate molecular oxygen for the oxidation of methylarenes to aldehydes. Metalloporphyrins, mimicking the action of cytochrome P-450 enzymes, have been studied for the aerobic liquid-phase oxidation of xylenes. worldscientific.comresearchgate.net These catalysts can be tuned by changing the central metal ion and the peripheral substituents on the porphyrin ring to optimize their activity and selectivity. worldscientific.comresearchgate.net

Another highly effective system for the selective aerobic oxidation of methylarenes to benzaldehydes involves the use of N-hydroxyphthalimide (NHPI) as a catalyst in conjunction with a cobalt(II) salt. nih.gov This method has demonstrated excellent chemoselectivity and high conversion rates under relatively mild conditions. The development of such catalytic systems is crucial for the sustainable industrial production of aromatic aldehydes. nih.gov The selective aerobic oxidation of aldehydes themselves has also been a subject of study, focusing on improving selectivity through various methodologies. rsc.orgrsc.org

| Catalyst System | Substrate Example | Key Outcome |

| Metalloporphyrins (e.g., T(p-Cl)PPMnCl) | p-Xylene | Oxidation to p-toluic acid and p-tolualdehyde worldscientific.comresearchgate.net |

| NHPI / Cobalt(II) acetate | Toluene derivatives | Highly selective formation of benzaldehydes nih.gov |

| Chromium(III) catalyst with K2S2O8 | Methylarenes | Green preparation of corresponding acids in water rsc.org |

Mechanistic Investigations of Reactions Involving 2,4 Dimethyl 3 Fluorobenzaldehyde

Reactivity of the Fluorine Atom: Nucleophilic Displacement Pathways

The fluorine atom on the aromatic ring of 2,4-dimethyl-3-fluorobenzaldehyde can potentially undergo nucleophilic aromatic substitution (SNAr). However, this reaction is generally challenging for unactivated aryl fluorides. nih.gov The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine) to stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.netwalisongo.ac.id

In this compound, the aldehyde group is an electron-withdrawing group, but it is situated meta to the fluorine atom, providing less activation compared to an ortho or para positioning. The two methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve nucleophilic displacement of the fluorine atom. orgsyn.orgnih.gov In some cases, the Knoevenagel condensation product of a fluorobenzaldehyde can be more reactive towards SNAr than the aldehyde itself due to the enhanced electron-withdrawing nature of the resulting substituent. mdpi.com

Influence of Steric and Electronic Effects of Dimethyl and Fluoro Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a complex interplay of the steric and electronic effects of its substituents.

Electronic Effects:

Aldehyde group (-CHO): Strongly deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects. It activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Fluorine atom (-F): Deactivating for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect, but it is ortho, para-directing due to its electron-donating resonance effect. researchgate.net

Methyl groups (-CH₃): Activating and ortho, para-directing for electrophilic aromatic substitution due to their electron-donating inductive and hyperconjugation effects.

The combined electronic effects of these substituents make predicting the regioselectivity of further aromatic substitution challenging without experimental data.

Steric Effects: The two methyl groups ortho and para to the fluorine atom, and flanking the aldehyde group, introduce significant steric hindrance. nih.gov This steric bulk can influence the approach of reagents to the aldehyde carbonyl and to adjacent positions on the aromatic ring, potentially affecting reaction rates and regioselectivity. rsc.org

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on this compound are not widely available, density functional theory (DFT) calculations are a powerful tool for investigating the reaction mechanisms of related molecules. researchgate.netresearchgate.net Such studies can provide valuable insights into:

Reaction energetics: Calculating the activation energies and reaction enthalpies to predict the feasibility and selectivity of different reaction pathways.

Transition state structures: Elucidating the geometry of transition states to understand the key interactions that govern the reaction.

Substituent effects: Quantifying the electronic and steric influence of substituents on reactivity. nih.gov

For example, DFT studies on substituted chalcones have been used to investigate the regio- and stereoselectivity of cycloaddition reactions. mdpi.com Similarly, computational analyses of diazotransfer reactions have led to predictive models of reactivity. researchgate.net Applying such computational methods to this compound could clarify the complex interplay of its functional groups and predict its reactivity in various transformations.

Design and Synthesis of Derivatives and Analogues of 2,4 Dimethyl 3 Fluorobenzaldehyde

Functionalization at the Aldehyde Group

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

The condensation reaction between the aldehyde group of 2,4-dimethyl-3-fluorobenzaldehyde and various primary amines is a fundamental method for synthesizing imine or Schiff base derivatives. mdpi.com This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ncert.nic.in

These reactions can be carried out under various conditions, from traditional refluxing in a suitable solvent like ethanol (B145695) with a catalytic amount of acid to more environmentally friendly solvent- and catalyst-free methods. mdpi.comscirp.org For instance, a highly efficient and green approach involves the simple mixing of the aldehyde and amine, followed by the removal of the water byproduct under reduced pressure, which can drive the reaction to completion with high yields. scirp.org The formation of the imine is confirmed spectroscopically by the appearance of a characteristic signal for the imine proton in ¹H-NMR spectra and the C=N stretching vibration in IR spectra. conicet.gov.ar

The resulting Schiff bases are not merely synthetic intermediates but often exhibit a range of biological activities and serve as valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.comnih.gov

Table 1: Examples of Schiff Base Synthesis Conditions

| Aldehyde | Amine Reactant | Conditions | Product Type | Reference |

| This compound | Primary Amines | Solvent/catalyst-free, vacuum | Imine/Schiff Base | scirp.org |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Lemon juice (natural acid catalyst), room temperature, ethanol | Schiff Base | nih.gov |

| Benzaldehyde (B42025) | Isobutylamine | Solvent/catalyst-free, neat mixing, vacuum | Imine/Schiff Base | scirp.org |

| 2,4-Dihydroxybenzaldehyde | Various Amines | Reflux in ethanol | Schiff Base | conicet.gov.ar |

The aldehyde group of this compound can be protected by converting it into an acylal, typically a gem-diacetate. This transformation is commonly achieved by reacting the aldehyde with acetic anhydride (B1165640) in the presence of a catalyst. Acylals serve as acid-stable protecting groups for aldehydes, which can be deprotected under specific conditions. mdpi.com

The synthesis of acylals from aldehydes is a reversible process, and various catalysts, including Lewis acids like bismuth nitrate (B79036) or indium(III) chloride, can be employed to facilitate the reaction. These protected intermediates are key in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo chemical modification. mdpi.com

Furthermore, acylals are not just passive protecting groups; they are reactive intermediates in their own right. The two acetoxy groups can be sequentially or simultaneously replaced by various nucleophiles. For example, under palladium catalysis, acylals can react with nucleophiles like malonic acid esters in condensation reactions. This reactivity opens pathways to complex structures that might be difficult to access directly from the parent aldehyde. Another important transformation is the conversion of acylals into thioacetals by reacting them with dithiols, which are valuable precursors in organic synthesis. mdpi.com

Derivatives of this compound are valuable precursors for creating advanced molecules such as spectroscopic probes and specialized ligands for metal complexes. The strategic incorporation of the fluorinated benzaldehyde moiety can influence the electronic properties and, consequently, the spectroscopic behavior of the final molecule. science.gov

For instance, Schiff base derivatives can act as ligands that coordinate with metal ions through the imine nitrogen and other potential donor atoms within the molecule. mdpi.comnih.gov The resulting metal complexes may exhibit unique photophysical properties, making them suitable for applications in fluorescence spectroscopy or as contrast agents. The nature of the substituents on the aromatic ring, including the fluorine atom and methyl groups, can be fine-tuned to modulate the ligand field strength and the stability of the metal complexes. nih.gov The synthesis of such ligands often involves the condensation of the aldehyde with a suitable amine that contains additional coordinating groups. nih.gov These tailored ligands are instrumental in developing metallodrugs and materials with specific electronic or magnetic properties. nih.gov

Modifications of the Aromatic Ring System

Altering the substitution pattern on the benzene (B151609) ring of this compound allows for the synthesis of analogues with distinct electronic and steric profiles, leading to new chemical properties and applications.

The introduction of additional substituents onto the aromatic ring of this compound is governed by the directing effects of the existing groups: the two activating methyl groups, the deactivating but ortho-, para-directing fluorine atom, and the deactivating, meta-directing aldehyde group. youtube.com Electrophilic aromatic substitution reactions, such as halogenation or nitration, will proceed at positions dictated by the combined influence of these substituents.

Given the substitution pattern (methyl at C2 and C4, fluorine at C3, and the aldehyde at C1), the most likely positions for further electrophilic attack are C5 and C6. The methyl groups strongly activate the ortho and para positions relative to themselves, while the aldehyde group deactivates the entire ring, particularly the ortho and para positions. The fluorine atom also directs ortho and para, but is a deactivator. The regioselectivity of these reactions can be precisely controlled by the choice of reagents and reaction conditions. nih.govrsc.org For instance, metal-free halogenation protocols using N-halosuccinimides can offer high regioselectivity under mild conditions. nih.govnih.gov The ability to selectively install additional halogens is particularly useful, as these can serve as handles for subsequent cross-coupling reactions to build more complex molecular scaffolds. nih.gov

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -CHO | C1 | Deactivating | meta- |

| -CH₃ | C2 | Activating | ortho-, para- |

| -F | C3 | Deactivating | ortho-, para- |

| -CH₃ | C4 | Activating | ortho-, para- |

Annulation reactions provide a powerful strategy for constructing fused heterocyclic systems by building a new ring onto the existing this compound framework. acdlabs.com These reactions often utilize the aldehyde and an adjacent methyl group as reaction partners to form the new heterocyclic ring.

A variety of synthetic methods can be employed to achieve these transformations. For example, [3+2] cycloaddition reactions using in-situ generated ylides can react with the aldehyde or a derivative to form five-membered heterocyclic rings. mdpi.com Similarly, [3+3] annulation reactions can be designed where the benzaldehyde derivative acts as a three-carbon synthon. researchgate.net Photochemical cyclization is another elegant method for forming fused aromatic systems from stilbene-like precursors, which can be synthesized from the parent aldehyde. rsc.org The resulting fused heterocycles, such as quinolines, furans, or thiophenes, are prevalent motifs in pharmacologically active compounds and functional materials. scirp.orgacs.org The specific reaction conditions and choice of reagents determine the structure and type of the resulting fused system. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

No published methods for the stereoselective synthesis of chiral derivatives of this compound were found.

Structure-Reactivity Relationship Studies of Novel Analogues

No studies on the structure-reactivity relationships of novel analogues of this compound were found.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,4-Dimethyl-3-fluorobenzaldehyde, ¹H and ¹³C NMR would be fundamental in confirming its constitution.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aldehydic proton, the two aromatic protons, and the two methyl groups. The chemical shift of the aldehydic proton would likely appear far downfield (around 9.5-10.5 ppm). The aromatic protons would exhibit splitting patterns influenced by their coupling to each other and to the fluorine atom. The two methyl groups would appear as singlets in the upfield region.

¹⁹F NMR spectroscopy would be particularly insightful. The fluorine atom at the C3 position would show couplings to the adjacent aromatic protons (H-2 and H-4 if present, though in this case positions 2 and 4 are substituted) and potentially through-space coupling to the proximate methyl group at C4. Such couplings can provide valuable information about the preferred conformation of the molecule in solution.

While this compound itself is achiral and thus has no stereoisomers, NMR spectroscopy would be crucial for determining the stereochemistry of its chiral derivatives. For instance, in reactions involving the addition of a nucleophile to the carbonyl group to form a new stereocenter, diastereomeric products could be distinguished by NMR due to their different chemical environments. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space proximity of atoms, aiding in conformational and stereochemical assignments of more complex derivatives.

Mechanistic insights into reactions involving this compound could also be gained by monitoring the reaction progress using in-situ NMR. This would allow for the identification of transient intermediates and the determination of reaction kinetics.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | s |

| Aromatic H | 7.0 - 8.0 | m |

| Methyl H (C2) | 2.2 - 2.5 | s |

Note: These are predicted values and actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While no crystal structures of this compound itself are readily available in open crystallographic databases, this technique would be invaluable for characterizing its derivatives.

For instance, if this compound were used to synthesize a Schiff base, an oxime, or a hydrazone, X-ray crystallography could definitively establish the E/Z configuration of the C=N double bond. In the case of products from reactions at the aldehyde, which may introduce new chiral centers, X-ray crystallography of a single crystal of one of the enantiomers or a diastereomer would provide the absolute configuration.

The solid-state packing of these derivatives, governed by intermolecular forces such as hydrogen bonding, π-π stacking, and halogen bonding (involving the fluorine atom), could also be elucidated. This information is crucial for understanding the material properties of these compounds.

Mass Spectrometry for Elucidating Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for gaining structural information through fragmentation patterns. For this compound, the molecular ion peak in its mass spectrum would confirm its molecular weight.

In the context of reaction monitoring, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass spectrometer can be used to detect and identify reaction intermediates directly from the reaction mixture. This is particularly useful for identifying short-lived, charged intermediates that may not be observable by other techniques.

The fragmentation pattern of this compound in a mass spectrometer would likely involve the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group, followed by further fragmentation of the aromatic ring. Analysis of the fragmentation of its derivatives can help to confirm their structure and identify the location of modifications.

Advanced Spectroscopic Techniques for Monitoring Reaction Kinetics and Progress

Beyond NMR, other spectroscopic techniques can be employed to monitor the kinetics of reactions involving this compound. For example, UV-Visible spectroscopy could be used if the reactants, intermediates, or products have distinct chromophores that absorb in the UV-Vis range. The change in absorbance at a specific wavelength over time can be used to determine reaction rates.

Infrared (IR) spectroscopy is another valuable tool. The disappearance of the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the product can be monitored over time to follow the reaction progress. Techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy allow for in-situ monitoring of reactions in solution.

The combination of these advanced spectroscopic techniques would provide a comprehensive understanding of the reactivity and properties of this compound and its derivatives, facilitating its application in various fields of chemical synthesis. However, specific experimental data is needed to move from a general discussion to a detailed analysis of this particular compound.

Computational and Theoretical Chemistry Studies of 2,4 Dimethyl 3 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of 2,4-Dimethyl-3-fluorobenzaldehyde, which in turn governs its reactivity. These calculations solve the Schrödinger equation for a molecule to determine the wavefunctions of its electrons and their corresponding energy levels. northwestern.edu From this, a wealth of information can be derived, including the molecule's geometry, electronic energy, and the distribution of electrons within it. northwestern.edu

A key aspect of these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com For substituted benzaldehydes, these calculations can reveal how the electron-donating methyl groups and the electron-withdrawing fluorine and aldehyde groups influence the electron density distribution across the aromatic ring and the carbonyl group. nih.gov

The electronic properties derived from quantum chemical calculations are crucial for predicting how this compound will behave in chemical reactions. For instance, the calculated molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the prediction of how it will interact with other reagents. nih.govnih.gov

Table 1: Predicted Electronic Properties of Aromatic Aldehydes from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the ability to accept electrons from a nucleophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Helps in identifying reactive sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density around the molecule. | Visually identifies electron-rich and electron-poor regions. |

This table is illustrative and represents the types of data that would be generated for this compound using quantum chemical methods.

Density Functional Theory (DFT) Applications in Reaction Mechanism and Product Pathway Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has proven to be particularly effective in studying the mechanisms of organic reactions. mdpi.com DFT calculations can be used to map out the entire energy landscape of a reaction involving this compound, identifying the structures and energies of reactants, products, intermediates, and transition states. nih.govcanterbury.ac.uk This allows for the detailed elucidation of reaction pathways and the prediction of the most likely products.

For example, in a reaction such as a nucleophilic addition to the carbonyl group of this compound, DFT can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and any subsequent reaction steps. rsc.org By calculating the activation energies for different possible pathways, researchers can determine which pathway is kinetically favored. nih.gov DFT has been successfully applied to study a variety of reactions involving benzaldehyde (B42025) derivatives, including cycloadditions and condensations. canterbury.ac.ukrsc.org

The influence of substituents on the benzene (B151609) ring can also be investigated using DFT. For this compound, DFT calculations can quantify the electronic effects of the methyl and fluoro groups on the reactivity of the aldehyde functional group. nih.gov Furthermore, the role of solvents in a reaction can be modeled using implicit or explicit solvent models in conjunction with DFT, providing a more realistic prediction of reaction outcomes. nih.govcanterbury.ac.uk

Table 2: Illustrative DFT Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound + Nucleophile) |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the initial nucleophilic attack. |

| Intermediate | -5.8 | Tetrahedral intermediate formed after nucleophilic addition. |

| Transition State 2 (TS2) | +10.5 | Energy barrier for a subsequent step (e.g., proton transfer). |

| Products | -20.1 | Final products of the reaction. |

This table represents a hypothetical energy profile that could be calculated using DFT to understand a reaction mechanism.

Molecular Dynamics Simulations of Compound Interactions and Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net These simulations solve Newton's equations of motion for a system of particles, allowing for the observation of how the molecule behaves in a dynamic environment.

One of the key applications of MD simulations is to explore the conformational landscape of a molecule. For this compound, this would involve studying the rotation around the bond connecting the aldehyde group to the benzene ring, as well as the orientations of the methyl groups. This can help in understanding which conformations are most stable and how the molecule might change its shape in different environments. escholarship.org

MD simulations are also extensively used to study intermolecular interactions. By simulating this compound in a solvent, one can analyze the specific interactions between the solute and solvent molecules, such as hydrogen bonding or van der Waals forces. researchgate.net This information is crucial for understanding solubility and how the solvent might influence reactivity. In a biological context, MD simulations can be used to model the interaction of this compound with a protein binding site, providing insights into its potential as a ligand. researchgate.net

Table 3: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation

| Interaction Type | Interacting Atoms/Groups | Average Distance (Å) | Significance |

| Hydrogen Bond | Aldehyde Oxygen with Water Hydrogen | 2.8 | Important for solubility in protic solvents. |

| van der Waals | Aromatic Ring with Nonpolar Solvent | 3.5 | Governs interactions in nonpolar media. |

| Dipole-Dipole | Carbonyl Group with Polar Solvent | 3.2 | Contributes to solvation in polar aprotic solvents. |

| Hydrophobic | Methyl Groups with Hydrophobic Pocket | 3.8 | Key for binding to certain biological targets. |

This table illustrates the types of interaction data that can be extracted from MD simulations of this compound in a given environment.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. nih.gov For this compound, these methods can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic positions to obtain the vibrational frequencies and their corresponding intensities. researchgate.netdocbrown.info These calculated spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral bands to the vibrations of particular functional groups. Machine learning models are also emerging as a powerful tool for the rapid and accurate prediction of IR spectra. arxiv.orgarxiv.org

Similarly, NMR chemical shifts can be calculated with a high degree of accuracy. nih.gov For this compound, the prediction of ¹H, ¹³C, and especially ¹⁹F NMR spectra would be of great interest. nih.govresearchgate.netacs.org The fluorine atom provides a sensitive NMR probe, and theoretical calculations can help in assigning the observed chemical shifts to specific atoms in the molecule, which can be challenging for complex substitution patterns. escholarship.orgnih.gov

UV-Vis spectra, which provide information about electronic transitions, can be predicted using time-dependent DFT (TD-DFT). mdpi.com These calculations can help to understand the electronic structure of the molecule and how it absorbs light.

Table 4: Comparison of Hypothetical Experimental and Theoretically Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |

| IR Spectroscopy | C=O Stretch (cm⁻¹) | 1705 | 1710 |

| ¹H NMR | Aldehyde Proton (ppm) | 9.98 | 10.05 |

| ¹³C NMR | Carbonyl Carbon (ppm) | 191.5 | 192.3 |

| ¹⁹F NMR | Fluorine (ppm) | -135.2 | -134.8 |

This table provides a hypothetical comparison to illustrate the typical accuracy of theoretically predicted spectroscopic data.

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the initial components. nih.govtcichemicals.comnumberanalytics.com These reactions are prized for their atom economy, reduction in the number of synthetic steps, and ability to rapidly generate molecular complexity. mdpi.comresearchgate.net Aromatic aldehydes are frequent participants in many foundational MCRs, including the Biginelli, Ugi, and Passerini reactions. tcichemicals.comnumberanalytics.com

In the context of MCRs, 2,4-Dimethyl-3-fluorobenzaldehyde serves as the aldehyde component. Its primary role is to undergo initial condensation with a nucleophile, such as an amine or urea (B33335), to form an imine or a related intermediate. This step activates the molecule for subsequent cyclization or addition reactions with the other components. For instance, in a Biginelli-type reaction, it would condense with urea and a β-ketoester to form dihydropyrimidinones. numberanalytics.com

A possible reaction mechanism, the Knoevenagel condensation followed by aromatic nucleophilic substitution, has been proposed for reactions involving similar fluorinated benzaldehydes. mdpi.com The specific substitution on the aromatic ring of this compound—the electron-withdrawing fluorine atom and the electron-donating methyl groups—can influence the reactivity of the aldehyde and the stability of intermediates, thereby affecting reaction yields and pathways. While specific examples detailing the use of this compound in MCRs are not extensively documented in dedicated studies, its structural features are analogous to other substituted aldehydes commonly employed in this type of synthesis. nih.govmdpi.com

Synthesis of Axially Chiral Aryl Aldehydes and Related Catalysts

Axial chirality is a type of stereoisomerism that arises from hindered rotation (atropisomerism) around a single bond, most commonly the C-C bond connecting two aryl rings. These axially chiral biaryl compounds are of significant interest as they are found in natural products and are crucial as ligands and catalysts in asymmetric synthesis. nih.govrsc.orgchemrxiv.org The synthesis of these molecules in an enantiomerically pure form is a key challenge in modern organic chemistry. rsc.orgnih.govnih.gov

This compound is a valuable precursor for creating such sterically demanding systems. The synthesis of axially chiral biaryls often relies on C-H activation or functionalization strategies where steric hindrance is paramount to restricting bond rotation. nih.govrsc.orgchemrxiv.org The two methyl groups at the ortho- and para-positions, combined with the fluorine atom at the meta-position, create a highly substituted and sterically crowded environment. When this aldehyde is coupled with another aromatic ring, the bulky substituents prevent free rotation around the newly formed biaryl axis, thus creating stable atropisomers.

Palladium-catalyzed cross-coupling and C-H activation reactions are common methods used to construct these biaryl scaffolds. rsc.orgchemrxiv.org In these processes, the aldehyde group of this compound can be retained to yield an axially chiral aryl aldehyde. These products are not only valuable chiral building blocks themselves but can also be converted into other functional groups or serve as organocatalysts for various asymmetric transformations. dntb.gov.ua

Table 1: Conceptual Applications in Axially Chiral Synthesis

| Precursor | Reaction Type | Product Class | Significance |

|---|---|---|---|

| This compound | Atroposelective C-H Arylation | Axially Chiral Biaryl Aldehydes | Precursors for chiral ligands and catalysts. |

| This compound | Dynamic Kinetic Resolution | Enantiopure Biaryl Scaffolds | Building blocks for complex chiral molecules. nih.gov |

| Derived Axially Chiral Aldehyde | Asymmetric Catalysis | Chiral Alcohols, Amines, etc. | Use as an organocatalyst in further reactions. |

Building Block for the Total Synthesis of Natural Products and Bioactive Molecules

In chemical synthesis, a "building block" is a molecule that serves as a ready-made unit for incorporation into a larger, more complex structure. rsc.org this compound fits this description perfectly due to its combination of a versatile aldehyde functional group and a uniquely substituted aromatic ring. The total synthesis of natural products often involves the convergent assembly of several complex fragments, and having access to well-defined building blocks can significantly shorten synthetic routes. mdpi.comorganicchemistrydata.orgresearchgate.net

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in C-C bond-forming reactions such as aldol, Wittig, and Grignard reactions. This allows for the straightforward extension of the molecular framework. Furthermore, the fluorine atom is a key feature, as fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of deuterium (B1214612) in related fluorinated benzaldehydes has been shown to further improve pharmacokinetic profiles by reducing metabolic degradation.

While a direct total synthesis of a specific natural product using this compound as a starting material is not prominently featured in the literature, its structural motifs are relevant to the synthesis of bioactive compounds. For example, related fluorinated aldehydes are used to synthesize thiosemicarbazones, a class of compounds investigated for their anticancer and antimicrobial properties. The specific substitution pattern of this compound makes it an attractive building block for creating analogues of known bioactive molecules, where fine-tuning of steric and electronic properties is desired. rsc.org

Precursor for Advanced Polymeric Materials and Functionalized Macromolecules

Aromatic aldehydes have historically served as fundamental monomers in polymer science. A classic example is the reaction of phenol (B47542) with formaldehyde (B43269) to produce Bakelite, one of the first synthetic polymers. ncert.nic.in Similarly, the self-condensation of aminobenzaldehydes can lead to the formation of poly(iminobenzylidene)s. nasa.gov

This compound possesses the necessary functionality to act as a precursor for novel polymeric materials. The aldehyde group can participate in polymerization reactions through condensation with other monomers, such as phenols, amines, or active methylene (B1212753) compounds. The resulting polymers would feature the 2,4-dimethyl-3-fluorophenyl group as a repeating side chain or as part of the polymer backbone.

The incorporation of this specific aromatic group is expected to impart unique properties to the macromolecule. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. The methyl groups add steric bulk, which can influence the polymer's morphology, solubility, and glass transition temperature. Although the polymerization of this compound itself is not a widely reported process, the principles of polymer chemistry suggest its potential for creating specialized polymers with tailored properties for applications in high-performance plastics, coatings, or advanced functional materials. rsc.org

Biological and Medicinal Chemistry Relevance of 2,4 Dimethyl 3 Fluorobenzaldehyde Derivatives

Design and Synthesis of Therapeutically Relevant Analogues for Drug Development

The design of therapeutically relevant analogues based on the 2,4-dimethyl-3-fluorobenzaldehyde scaffold involves a variety of synthetic strategies aimed at introducing diverse functional groups to modulate biological activity. A common approach is the modification of the aldehyde group, which can be transformed into other functionalities such as imines, oximes, or hydrazones, to explore different binding interactions with target proteins.

For instance, substituted benzaldehydes can be designed to bind to specific sites on proteins, such as the oxy conformation of human hemoglobin, to increase its oxygen affinity. nih.gov The synthesis of such derivatives often involves multi-step processes that can be time-consuming and costly. liberty.edu To address this, tandem reactions that allow for the synthesis of complex molecules in a single vessel without the need for isolating intermediates have been explored. liberty.edu

One notable synthetic route involves the reaction of a substituted benzaldehyde (B42025) with a hydrazone derivative to form a Schiff base. wisdomlib.org These Schiff bases can then be further modified to create a library of compounds for biological screening. Another approach is the nucleophilic aromatic substitution of a fluorine atom on a fluorobenzaldehyde derivative with a secondary amine. whiterose.ac.uk This reaction is often facilitated by the electron-withdrawing nature of the aldehyde group. whiterose.ac.uk

The synthesis of substituted benzaldehydes can also be achieved through a two-step, one-pot procedure involving the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate. acs.org This intermediate acts as a masked aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents to introduce various alkyl and aryl substituents. acs.org This method has also been adapted for the synthesis of radiolabeled aldehydes for use in positron emission tomography (PET). acs.org

Furthermore, industrial-scale production of key intermediates like 4-fluorobenzaldehyde (B137897) has been optimized to ensure high yields and minimize by-product formation and discoloration. google.com The basicity of substituted benzaldehydes, which can influence their reactivity and biological activity, has been studied using spectrophotometric methods in acidic media. cdnsciencepub.com

Enzyme Inhibition Studies, including Tyrosinase and Dihydrofolate Reductase

Derivatives of this compound have shown significant potential as inhibitors of various enzymes implicated in disease pathogenesis. These studies are crucial for understanding the mechanism of action of these compounds and for the development of targeted therapies.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Research into tyrosinase inhibitors has identified several benzaldehyde derivatives with potent activity. For example, studies have shown that certain substituted benzaldehydes can effectively inhibit tyrosinase, with their inhibitory potency being influenced by the nature and position of the substituents on the phenyl ring. The presence of a fluorine atom, in particular, can enhance the inhibitory activity due to its high electronegativity and ability to form strong interactions with the enzyme's active site.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. nih.gov As such, it is a well-established target for anticancer and antimicrobial drugs. nih.gov Novel thiosemicarbazones derived from 4-piperidine-benzaldehyde have been synthesized and evaluated for their inhibitory activity against DHFR. nih.gov These compounds have demonstrated potent inhibition of the enzyme, with IC50 values in the micromolar range. nih.gov The synthesis of these derivatives involves the reaction of 4-piperidinyl-benzaldehyde with various thiosemicarbazides. nih.gov

Antiproliferative and Cytotoxicity Investigations in Cellular Models

The antiproliferative and cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. These studies aim to identify compounds with the potential to inhibit cancer cell growth and induce apoptosis.

For example, a series of 4-(diethylamino)benzaldehyde (B91989) (DEAB) analogues were synthesized and evaluated for their activity against aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in several types of cancer. whiterose.ac.uk Several of these analogues exhibited potent inhibitory activity against ALDH1A3 and ALDH3A1 and displayed increased cytotoxicity against prostate cancer cell lines compared to the parent compound, DEAB. whiterose.ac.uk Notably, some analogues were more potent than DEAB against patient-derived primary prostate tumor epithelial cells, both as single agents and in combination with the chemotherapy drug docetaxel. whiterose.ac.uk

The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. The presence of specific substituents on the benzaldehyde scaffold can significantly influence their cytotoxic potency. For instance, the introduction of a fluorine atom can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes and increasing its intracellular concentration.

Radiopharmaceutical Applications of Fluorobenzaldehyde Scaffolds for Medical Imaging

Fluorobenzaldehyde scaffolds, including derivatives of this compound, have emerged as valuable tools in the development of radiopharmaceuticals for medical imaging, particularly for Positron Emission Tomography (PET). The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into these scaffolds allows for the non-invasive visualization and quantification of biological processes in vivo.

The synthesis of ¹⁸F-labeled benzaldehydes can be achieved through various methods, including a two-step, one-pot procedure that utilizes a stable aluminum hemiaminal as a latent aldehyde. acs.org This methodology allows for the rapid and efficient incorporation of ¹⁸F, which is crucial due to the short half-life of the isotope. acs.org These radiolabeled aldehydes can then be used as building blocks for the synthesis of more complex PET tracers. acs.org

These PET tracers can be designed to target specific biological molecules, such as enzymes or receptors, that are overexpressed in disease states. By imaging the distribution and accumulation of these tracers in the body, clinicians can gain valuable insights into disease progression and treatment response. The versatility of the fluorobenzaldehyde scaffold allows for the development of a wide range of PET tracers for various applications in oncology, neurology, and cardiology.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies provide valuable insights for the rational design of more potent and selective therapeutic agents.

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For example, in the development of aldehyde dehydrogenase (ALDH) inhibitors, SAR studies have been used to explore the impact of different substituents on the 4-(diethylamino)benzaldehyde scaffold. whiterose.ac.uk These studies have helped to identify the key structural features that are critical for potent and selective inhibition of specific ALDH isoforms. whiterose.ac.uk

QSAR studies take this a step further by using statistical methods to correlate the physicochemical properties of a series of compounds with their biological activity. This allows for the development of mathematical models that can predict the activity of new, unsynthesized compounds. These models can be used to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

For instance, in the study of DHFR inhibitors based on a 4-piperidine-benzaldehyde scaffold, SAR analysis helped to elucidate how structural modifications impact the compound's biological activity, guiding the rational design of more potent and selective drug candidates. nih.gov

Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 3 Fluorobenzaldehyde

Chemoinformatic and Data-Driven Approaches in Fluorinated Compound Research

The explosion of chemical data has paved the way for chemoinformatic and data-driven approaches to revolutionize the study of fluorinated compounds. By analyzing vast databases like ChEMBL, researchers can uncover structure-activity relationships (SAR) that guide the design of new molecules. For instance, a data-driven analysis of thousands of fluorinated and non-fluorinated compounds active against G protein-coupled receptors (GPCRs) revealed that while fluorination of an aromatic ring can have varied effects, substitution at the ortho position often has a favorable impact on potency. researchgate.netnih.govnih.gov Such studies, which analyze large sets of "matched molecular pairs" (structurally similar compounds that differ only by a specific modification), can provide "rules of thumb" for medicinal chemists. researchgate.netnih.gov

For a compound like 2,4-Dimethyl-3-fluorobenzaldehyde, these computational methods can predict potential biological activities and physicochemical properties. Machine learning models, trained on data from existing fluorinated drugs and bioactive molecules, can screen virtual libraries containing this scaffold to identify promising candidates for synthesis and testing. researchgate.net This data-driven approach accelerates the discovery process, reduces reliance on costly and time-consuming laboratory screening, and helps prioritize the most promising research avenues. researchgate.net

Integration with Automated Synthesis and High-Throughput Screening Platforms

The efficiency of chemical research is being dramatically enhanced by the integration of automated synthesis and high-throughput screening (HTS) platforms. Automated synthesis systems can perform a wide range of chemical reactions, including the formation of amides, Suzuki couplings, and even fluorination, with minimal human intervention. sigmaaldrich.comimperial.ac.ukyoutube.com These platforms use pre-filled reagent cartridges and robotic liquid and solid handling to rapidly generate libraries of compounds from a starting building block like this compound. sigmaaldrich.comimperial.ac.uk This allows for the systematic exploration of chemical space around the core scaffold, creating numerous derivatives for biological evaluation. syrris.com

Complementing automated synthesis, HTS allows for the rapid testing of these large compound libraries against biological targets. A particularly powerful technique for fluorinated molecules is 19F Nuclear Magnetic Resonance (NMR) screening. researchgate.netmdpi.comnih.gov Because fluorine is absent in most biological molecules, 19F-NMR provides a clean background, making it highly sensitive for detecting the binding of a fluorinated fragment to a target protein. researchgate.netcriver.com This method can screen mixtures of compounds, significantly increasing throughput and accelerating the identification of initial "hits" for drug discovery programs. mdpi.comnih.govnovartis.com The combination of automated synthesis and HTS creates a closed-loop system where compounds are designed, synthesized, and tested in a rapid, iterative cycle, significantly shortening drug discovery timelines. nih.gov

Development of Novel Catalytic Systems for Efficient Transformations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research will focus on developing novel catalytic systems that are more efficient, selective, and sustainable. Visible-light photoredox catalysis has emerged as a powerful strategy for forming and modifying fluorinated aromatic compounds under mild conditions. nih.govacs.orgmdpi.com This technique can be used to forge new carbon-carbon or carbon-heteroatom bonds at the aldehyde or other positions, often with high functional group tolerance. mdpi.comresearchgate.net For instance, photocatalysis can drive the synthesis of fluorinated molecules through unique radical-based mechanisms that are difficult to achieve with traditional thermal methods. nih.govacs.org

Another promising area is biocatalysis, which uses enzymes to perform chemical reactions. nih.gov Enzymes offer unparalleled selectivity and operate under environmentally benign conditions (e.g., in water at ambient temperature). portlandpress.comnih.gov Researchers are discovering and engineering enzymes, such as fluorinases, transaminases, and aldolases, that can act on fluorinated substrates. nih.govnih.govtib.eunih.gov An engineered enzyme could, for example, selectively reduce the aldehyde of this compound to the corresponding alcohol or participate in a condensation reaction to build more complex molecular architectures, all with high stereoselectivity. nih.govutdallas.edu The development of both chemocatalytic and biocatalytic systems will provide chemists with a broader and more powerful toolkit for the synthesis of novel derivatives from fluorinated building blocks.

Exploration of New Biological Targets and Pharmacological Applications

The unique electronic properties conferred by the fluorine atom make fluorinated compounds like this compound attractive for exploring new pharmacological applications. The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. dovepress.com Research on structurally similar fluorinated benzaldehydes provides clues to potential applications. For example, derivatives of 4-(Dimethylamino)-3-fluorobenzaldehyde have shown significant antiproliferative activity against cancer cell lines and potential as enzyme inhibitors. Similarly, other benzaldehyde (B42025) scaffolds are being investigated as inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancers. whiterose.ac.uk

Given this precedent, derivatives of this compound could be synthesized and screened against a wide range of biological targets. These might include kinases, proteases, and GPCRs, which are all important target classes in drug discovery. nih.govnih.gov The specific substitution pattern of this compound may offer unique binding interactions or improved pharmacological profiles compared to other fluorinated aromatics. Exploring its potential in areas such as oncology, infectious diseases, and neurodegenerative disorders represents a significant future research direction. dovepress.com

Implications for Sustainable and Green Chemical Manufacturing Practices

The principles of green chemistry are increasingly influencing the chemical manufacturing industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orginstituteofsustainabilitystudies.comwjarr.com The synthesis and use of compounds like this compound are being re-evaluated through this lens. The life cycle of organofluorine compounds, from the mining of fluorspar (the primary source of fluorine) to their ultimate fate in the environment, is under scrutiny. societechimiquedefrance.frworktribe.comnumberanalytics.com

Future research will focus on developing greener synthetic routes. This includes replacing traditional, often hazardous, fluorination methods like the Balz-Schiemann reaction with safer and more atom-economical alternatives. researchgate.netdovepress.com Innovations such as the use of less hazardous reagents, recyclable catalysts, and benign solvents are key. researchgate.neteurekalert.org For example, processes that use biocatalysis or flow chemistry can significantly reduce the environmental footprint of chemical production. syrris.comportlandpress.com Furthermore, designing fluorinated molecules for degradation after their intended use is a critical long-term goal to prevent the accumulation of persistent chemicals in the environment. numberanalytics.com The commercial production of 4-fluorobenzaldehyde (B137897) has been achieved via catalyzed regioselective carbonylation, a process that, while effective, underscores the need for continuous improvement in line with green chemistry principles to ensure the long-term sustainability of organofluorine chemistry. instituteofsustainabilitystudies.comwjarr.comgoogle.comacs.orgnih.gov

Compound Reference Table

| Compound Name |

| This compound |

| 4-(Dimethylamino)-3-fluorobenzaldehyde |

| 4-fluorobenzaldehyde |

| Ampicillin |

| Amoxicillin |

| Odanacatib |

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Purity (Typical) | Min. 95% |

Q & A

Q. What are the established synthetic routes for 2,4-Dimethyl-3-fluorobenzaldehyde, and what reagents/conditions are critical for high yields?

Methodological Answer: A common approach involves direct fluorination or halogen exchange of pre-substituted benzaldehyde derivatives. For example:

- Trifluoromethylation of 3,5-dimethylbenzaldehyde using fluorinating agents like Selectfluor or KF/18-crown-6 under anhydrous conditions .

- Electrophilic aromatic substitution with fluorinating agents (e.g., F₂ gas in inert solvents) at controlled temperatures (0–25°C) to minimize side reactions.

Critical factors include: - Reagent stoichiometry (excess fluorinating agents to drive reaction completion).

- Solvent choice (e.g., DMF or DCM for polarity control).

- Temperature optimization to balance reaction rate and selectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Gas chromatography (GC) or HPLC with UV detection to assess purity (>98% typical for research-grade material).

- Melting point analysis (if crystalline) to compare with literature values (e.g., analogs in CRC Handbook ).

- FT-IR spectroscopy to identify aldehyde C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First-aid measures :

- Storage : In airtight containers away from oxidizing agents, under inert gas (N₂/Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can conflicting reactivity data for fluorinated benzaldehydes be resolved in cross-coupling reactions?

Methodological Answer:

- Controlled experiments : Systematically vary substituents (e.g., compare 2,4-dimethyl vs. 3,5-dimethyl analogs) to isolate steric/electronic effects.

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to identify rate-limiting steps.

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to map transition states and predict regioselectivity influenced by fluorine’s electronegativity and methyl groups’ steric bulk .

Q. What strategies optimize the stability of this compound under acidic/basic conditions?

Methodological Answer:

- pH control : Maintain neutral conditions (pH 6–8) to prevent aldehyde oxidation or nucleophilic attack.

- Stabilizing additives : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation.

- Temperature modulation : Store at –20°C for long-term stability; avoid prolonged heating (>100°C) during synthesis .

Q. How can researchers design experiments to study the biological activity of this compound derivatives?

Methodological Answer:

- Derivatization : Synthesize Schiff bases or hydrazones via condensation with amines/hydrazines (e.g., reflux in ethanol with glacial acetic acid catalyst ).

- In vitro assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram+/– bacteria.

- Mechanistic studies : Use fluorescence quenching or SPR to evaluate binding affinity to target proteins (e.g., enzymes with active-site nucleophiles) .

Q. What advanced purification techniques enhance yield and purity in large-scale synthesis?

Methodological Answer:

- Continuous flow reactors : Improve reaction homogeneity and reduce side products.

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate low-boiling impurities.

- Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) for high-purity crystals .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for fluorinated benzaldehyde syntheses?

Methodological Answer:

- Reproduce conditions : Verify catalyst purity (e.g., trace metals in K₂CO₃ may alter reactivity).

- Analytical validation : Cross-check yields via multiple methods (e.g., GC vs. NMR integration).

- Meta-analysis : Compare datasets across peer-reviewed journals (e.g., PubChem vs. ACS publications ) to identify outliers or methodological flaws.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings